
N-(4-fluorophenyl)-1-oxoisochroman-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-1-oxoisochroman-3-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group attached to an isochroman ring, which is further connected to a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-oxoisochroman-3-carboxamide typically involves the reaction of 4-fluoroaniline with isochroman-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-oxoisochroman-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
N-(4-fluorophenyl)-1-oxoisochroman-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. Additionally, the compound may interact with cellular pathways, such as signaling cascades, to exert its biological effects.
Comparison with Similar Compounds
N-(4-fluorophenyl)-1-oxoisochroman-3-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1-oxoisochroman-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(4-bromophenyl)-1-oxoisochroman-3-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom.
N-(4-methylphenyl)-1-oxoisochroman-3-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
These similar compounds may exhibit different chemical properties and biological activities due to the presence of different substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C16H12FNO3 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C16H12FNO3/c17-11-5-7-12(8-6-11)18-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-8,14H,9H2,(H,18,19) |
InChI Key |
UNYKWTNEKKXQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878156.png)

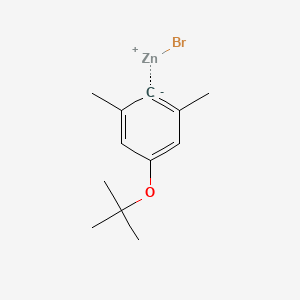
![(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;dihydrochloride](/img/structure/B14878165.png)

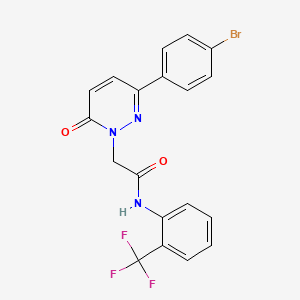
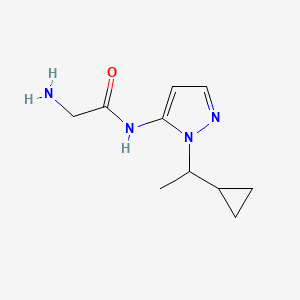
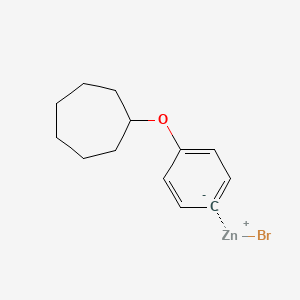

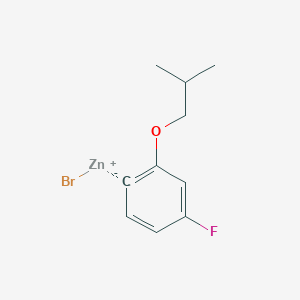
![2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14878214.png)

![3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid](/img/structure/B14878226.png)

